molecular formula C21H21N3O5 B11461959 2-amino-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

2-amino-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

Cat. No.: B11461959
M. Wt: 395.4 g/mol
InChI Key: JHAPKZPCYGOREM-UHFFFAOYSA-N
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Description

2-AMINO-4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-(DIMETHYLAMINO)-4H-CHROMENE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a chromene core, and various functional groups

Preparation Methods

The synthesis of 2-AMINO-4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-(DIMETHYLAMINO)-4H-CHROMENE-3-CARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole and chromene intermediates, followed by their coupling under specific conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as temperature control, solvent selection, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-AMINO-4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-(DIMETHYLAMINO)-4H-CHROMENE-3-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Compared to other similar compounds, 2-AMINO-4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-(DIMETHYLAMINO)-4H-CHROMENE-3-CARBONITRILE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 2-AMINO-4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H-CHROMENE-3-CARBONITRILE
  • 2-AMINO-4-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-4H-CHROMENE-3-CARBONITRILE

These compounds share some structural similarities but differ in their specific functional groups and properties.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

2-amino-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-7-(dimethylamino)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C21H21N3O5/c1-24(2)11-5-6-12-15(7-11)29-21(23)14(9-22)17(12)13-8-16-19(28-10-27-16)20(26-4)18(13)25-3/h5-8,17H,10,23H2,1-4H3

InChI Key

JHAPKZPCYGOREM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC4=C(C(=C3OC)OC)OCO4

Origin of Product

United States

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